molecular formula C5H12ClN3 B13515067 methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride

methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride

Cat. No.: B13515067
M. Wt: 149.62 g/mol
InChI Key: QIGVXHVLUIEMMT-UHFFFAOYSA-N
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Description

Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride: is a chemical compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. This compound is often used in photoaffinity labeling, a technique that helps identify molecular interactions by forming covalent bonds with target molecules upon exposure to UV light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride typically involves the reaction of 2-(3-methyl-3H-diazirin-3-yl)ethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is used as a photoaffinity labeling reagent in chemical research. It helps in studying molecular interactions and identifying binding sites of various molecules .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in mapping active sites and understanding the mechanism of action of various biomolecules .

Medicine: The compound is used in drug discovery and development to identify potential drug targets and understand drug-receptor interactions. It aids in the design of more effective and specific therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of new materials and coatings. It helps in creating materials with specific properties and functionalities .

Mechanism of Action

The mechanism of action of methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride involves the formation of covalent bonds with target molecules upon exposure to UV light. The diazirine ring is highly reactive and forms a carbene intermediate when exposed to UV light. This intermediate can then react with nearby molecules, forming stable covalent bonds. This property makes it an effective tool for studying molecular interactions and identifying binding sites .

Comparison with Similar Compounds

Uniqueness: Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride is unique due to its specific structure, which allows it to form stable covalent bonds with target molecules upon exposure to UV light. This property makes it highly valuable in photoaffinity labeling and studying molecular interactions .

Properties

Molecular Formula

C5H12ClN3

Molecular Weight

149.62 g/mol

IUPAC Name

N-methyl-2-(3-methyldiazirin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-4-6-2;/h6H,3-4H2,1-2H3;1H

InChI Key

QIGVXHVLUIEMMT-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCNC.Cl

Origin of Product

United States

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